molecular formula C7H11N3O B598251 N-Ethyl-2-(1-imidazolyl)acetamide CAS No. 1204921-90-3

N-Ethyl-2-(1-imidazolyl)acetamide

Cat. No.: B598251
CAS No.: 1204921-90-3
M. Wt: 153.185
InChI Key: FOAGYUIZFKJABZ-UHFFFAOYSA-N
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Description

N-Ethyl-2-(1-imidazolyl)acetamide is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(1-imidazolyl)acetamide typically involves the reaction of ethylamine with 2-bromoacetamide in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylamine attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(1-imidazolyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-2-(1-imidazolyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Ethyl-2-(1-imidazolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(1-imidazolyl)acetamide
  • N-Propyl-2-(1-imidazolyl)acetamide
  • N-Butyl-2-(1-imidazolyl)acetamide

Uniqueness

N-Ethyl-2-(1-imidazolyl)acetamide is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .

Properties

IUPAC Name

N-ethyl-2-imidazol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-9-7(11)5-10-4-3-8-6-10/h3-4,6H,2,5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAGYUIZFKJABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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